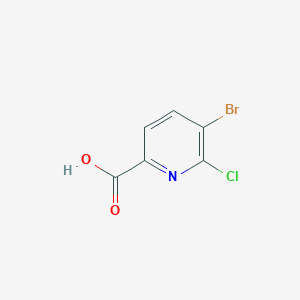

5-Bromo-6-chloropicolinic acid

Description

5-Bromo-6-chloropicolinic acid, with the chemical formula C₆H₃BrClNO₂, is a halogenated derivative of picolinic acid. cymitquimica.com It is a solid compound at room temperature and possesses a molecular weight of approximately 236.45 g/mol . cymitquimica.comfluorochem.co.uk The structure consists of a pyridine (B92270) ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 959958-25-9 fluorochem.co.ukaccelachem.com |

| Molecular Formula | C₆H₃BrClNO₂ cymitquimica.comfluorochem.co.ukaccelachem.com |

| Molecular Weight | 236.45 g/mol cymitquimica.comfluorochem.co.uksigmaaldrich.com |

| Physical Form | Solid cymitquimica.comfluorochem.co.uk |

| Purity | Typically ≥95% accelachem.comlookchem.com |

| InChI Key | SEBJRHGSFJEWFZ-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJRHGSFJEWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659676 | |

| Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959958-25-9 | |

| Record name | 5-Bromo-6-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959958-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-chloropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 6 Chloropicolinic Acid

Advanced Synthetic Routes to 5-Bromo-6-chloropicolinic Acid

Modern synthetic organic chemistry offers a toolkit of reactions that can be adapted for the construction of complex heterocyclic molecules like this compound. These routes often begin with simpler pyridine (B92270) derivatives and build complexity through sequential, highly controlled reaction steps.

Direct halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive toward electrophilic aromatic substitution compared to benzene (B151609). chemrxiv.org Such reactions typically require harsh conditions, such as high temperatures and the use of strong Lewis acids, which can lead to a lack of selectivity and decomposition of the starting material. chemrxiv.org

Achieving a specific di-halogenation pattern, such as in this compound, through direct halogenation of picolinic acid itself is synthetically complex. The directing effects of the carboxylic acid group and the pyridine nitrogen atom must be carefully considered. Generally, electrophilic substitution on a pyridine ring is directed to the 3- and 5-positions. Therefore, a stepwise approach is often preferred, where halogens are introduced sequentially onto a pre-functionalized pyridine ring to ensure regiochemical control. chemrxiv.orgresearchgate.net

Palladium-catalyzed carbonylation represents a powerful method for introducing a carboxylic acid or ester group onto an aromatic ring. nih.govresearchgate.net This approach is particularly useful for synthesizing pyridine carboxylic acid esters from corresponding halopyridine precursors. mdpi.com In a hypothetical synthesis of this compound, this reaction would likely involve a tri-substituted pyridine, such as a 2,5-dibromo-6-chloropyridine or a 2,6-dichloro-5-bromopyridine.

The reaction typically involves treating the halopyridine with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an alcohol (to form the ester directly). rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The ester product can then be hydrolyzed to the final carboxylic acid. This method avoids the direct oxidation of sensitive substrates and offers a reliable route to the picolinic acid moiety. researchgate.net

Table 1: General Conditions for Palladium-Catalyzed Carbonylation

| Component | Example |

|---|---|

| Starting Material | Aryl or heteroaryl halide (e.g., 2,5-dibromo-6-chloropyridine) |

| Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | Triphenylphosphine (PPh3), Tri(tert-butyl)phosphine (P(tBu)3) |

| Carbon Monoxide Source | CO gas (typically at elevated pressure) |

| Nucleophile/Solvent | An alcohol (e.g., methanol, ethanol) to form the ester |

| Base | A non-nucleophilic base (e.g., triethylamine, DIPEA) |

A common and effective strategy for the synthesis of pyridine carboxylic acids involves the oxidation of an alkyl group, typically a methyl group, at the desired position on the pyridine ring. google.com For the synthesis of this compound, a key precursor would be 5-Bromo-6-chloro-2-methylpyridine. This intermediate can be subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid.

A well-documented analogous reaction is the preparation of 3-bromo-2-chloro-5-pyridine carboxylic acid from 3-bromo-2-chloro-5-methylpyridine (B108326) using potassium permanganate (B83412) (KMnO4) in water under reflux. ambeed.com This method demonstrates the feasibility of oxidizing a methyl group on a dihalopyridine ring without significantly affecting the halogen substituents. ambeed.com Other oxidizing systems, such as nitric acid, can also be employed for the oxidation of alkylpyridines. googleapis.com

Table 2: Example of Oxidation of a Halogenated Methylpyridine

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-2-chloro-5-methylpyridine ambeed.com |

| Oxidizing Agent | Potassium permanganate (KMnO4) ambeed.com |

| Solvent | Water ambeed.com |

| Conditions | Heated under reflux for several hours ambeed.com |

| Product | 3-Bromo-2-chloro-5-pyridine carboxylic acid ambeed.com |

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its modern variants, is a method for converting carboxylic acids into organic halides. acs.org While this reaction would not be used to synthesize the final picolinic acid product, it is a valuable tool for preparing the necessary halogenated pyridine precursors. princeton.edu For example, a pyridine-2,5-dicarboxylic acid could potentially undergo selective mono-decarboxylative halogenation to install a halogen at the 5-position.

Modern methods often utilize catalysts, such as copper or silver salts, to facilitate the transformation under milder conditions. princeton.edu This strategy allows for the installation of bromo, chloro, or iodo groups by replacing a carboxylic acid function, providing a complementary route to access specific halogenation patterns that may be difficult to achieve through direct electrophilic substitution. acs.orgprinceton.edu

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of highly substituted pyridines often relies on the careful selection and manipulation of precursor molecules. The chemistry of these intermediates, particularly their reactivity and the transformations they can undergo, is fundamental to constructing the target molecule.

Dihalopyridines are versatile and common starting materials in the synthesis of more complex pyridine derivatives. A plausible route to this compound could start from a commercially available dihalopyridine, which is then elaborated through a series of functional group interconversions.

One relevant patented method describes the synthesis of 3-bromo-6-chloropyridyl-2-formic acid (a picolinic acid derivative) starting from 3-bromo-6-chloropyridine. google.com This multi-step process illustrates a typical synthetic logic:

N-Oxidation : The pyridine nitrogen is first oxidized to form the N-oxide. This activates the C2 position for subsequent nucleophilic attack.

Cyanation : The N-oxide is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce a cyano (nitrile) group at the 2-position.

Hydrolysis : Finally, the nitrile group is hydrolyzed under acidic conditions (e.g., using sulfuric acid) to yield the desired carboxylic acid. google.com

This sequence provides a controlled method for introducing the C2-carboxylic acid group onto a pre-halogenated pyridine ring. google.com

Table 3: Synthetic Pathway from a Dihalopyridine Precursor

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Oxidation | Urea peroxide, Trifluoroacetic anhydride (B1165640) google.com | 3-Bromo-6-chloropyridine N-oxide google.com |

| 2 | Cyanation | Trimethylsilyl cyanide (TMSCN), Triethylamine google.com | 3-Bromo-6-chloropyridine-2-carbonitrile google.com |

| 3 | Hydrolysis | Sulfuric acid (H2SO4) google.com | 3-Bromo-6-chloropyridine-2-carboxylic acid google.com |

Conversion of Substituted Halopyridines to Carboxylic Acid Derivatives

The synthesis of picolinic acid derivatives frequently begins with a pyridine ring that is already substituted with halogen atoms. These halogens influence the reactivity of the ring and can serve as leaving groups or directing groups for subsequent reactions. A common pathway involves the conversion of a methyl or other functional group at the C2 position of the pyridine ring into a carboxylic acid.

One established route to a structurally related isomer, 3-bromo-6-chloropyridine-2-carboxylic acid, starts with 3-bromo-6-chloropyridine. google.com This process involves an initial oxidation reaction, followed by the introduction of a cyano group, which is then hydrolyzed to the final carboxylic acid. google.com This general approach, starting with a di-substituted halopyridine and building the carboxylic acid functionality, is a cornerstone in the synthesis of such compounds. The selection of the starting halopyridine is crucial as the existing substituents dictate the regiochemistry of the subsequent transformations. For instance, the synthesis of other substituted picolinic acids often starts from dichlorinated or difluorinated pyridine carboxylates, where one of the halogens is selectively replaced or used to direct further functionalization. nih.gov

The conversion process can be summarized in the following table, illustrating a general pathway for converting a halopyridine to a picolinic acid derivative.

Table 1: Generalized Conversion of Halopyridines to Picolinic Acid Derivatives

| Starting Material | Key Transformation Steps | Intermediate Type | Final Product Type |

|---|---|---|---|

| Di-substituted Halopyridine (e.g., 3-Bromo-6-chloropyridine) | 1. Oxidation (N-oxide formation) 2. Cyanation (Introduction of -CN group) 3. Hydrolysis | Cyanopyridine (Nitrile) | Halogenated Picolinic Acid |

| Substituted Dichloropyridine Carboxylate (e.g., Methyl 2,6-dichloropyridine-3-carboxylate) | 1. Regioselective nucleophilic substitution of one chlorine 2. Further functionalization 3. Hydrolysis of the ester | Monosubstituted Chloropyridine Ester | Substituted Picolinic Acid |

Role of Nitrile Intermediates in the Synthesis Pathway

Nitrile intermediates, specifically cyanopyridines, play a pivotal role in the synthesis of this compound and its analogs. The cyano group (-C≡N) is a versatile functional group that serves as a direct precursor to the carboxylic acid moiety (-COOH) through hydrolysis. google.comgoogle.com This two-step approach of cyanation followed by hydrolysis is often more efficient and controllable than direct carboxylation of the pyridine ring.

In a documented synthesis for an isomer, 3-bromo-6-chloropyridine is first converted to 3-bromo-6-chloropyridine oxynitride. This intermediate then reacts with a cyanating agent, such as trimethylsilyl cyanide, to introduce the nitrile group at the C2 position, yielding 3-bromo-6-chloropyridyl-2-cyanide. google.com The final and critical step is the hydrolysis of this nitrile intermediate. This is typically achieved by heating the compound in a strong acid, such as sulfuric acid, which converts the cyano group into a carboxylic acid, yielding the target picolinic acid. google.com

The hydrolysis step is robust and generally high-yielding. For example, the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid is a key step in the preparation of related compounds and can be achieved directly or via a nicotinamide (B372718) intermediate. google.com The use of nitrile intermediates provides a reliable method for installing the carboxylic acid group required in the final product.

Table 2: Nitrile Intermediate Hydrolysis in Picolinic Acid Synthesis

| Nitrile Intermediate | Hydrolysis Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-6-chloropyridyl-2-cyanide | Sulfuric acid (H₂SO₄), heating at 180°C | 3-Bromo-6-chloropyridyl-2-formic acid | google.com |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | Mineral acid (e.g., HCl), heating | 2,6-Dichloro-5-fluoronicotinic acid | google.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of complex molecules like this compound to improve safety, reduce environmental impact, and enhance efficiency.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize the production of by-products. youtube.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. atiner.gr

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives, such as water. acs.org

Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. nih.gov

In the context of synthesizing this compound, a significant green improvement involves replacing highly toxic reagents. Older methods for introducing a nitrile group often employed hypertoxic materials like sodium cyanide, which generates hazardous waste and poses significant safety risks. google.com Modern syntheses utilize safer cyanating agents like trimethylsilyl cyanide, which is less hazardous. google.com

Furthermore, the development of catalytic systems for pyridine synthesis aligns with green principles. The use of recoverable magnetic nanoparticle catalysts in multicomponent reactions (MCRs) for pyridine synthesis offers advantages in terms of catalyst recycling and reducing waste. nih.gov Another sustainable approach involves performing reactions in aqueous media, facilitated by surfactants, which can replace volatile organic compounds (VOCs) as solvents. acs.org While not yet specifically documented for this compound, these advanced, greener methodologies represent the future direction for the synthesis of pyridine derivatives.

Table 3: Application of Green Chemistry Principles to Halogenated Picolinic Acid Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative/Improvement |

|---|---|---|

| Less Hazardous Synthesis | Use of hypertoxic sodium cyanide for cyanation. google.com | Use of safer cyanating agents like trimethylsilyl cyanide. google.com |

| Safer Solvents | Use of chlorinated solvents (e.g., chloroform). google.com | Employing aqueous micellar conditions for related C-N coupling reactions. acs.org |

| Catalysis | Stoichiometric reagents for transformations. | Use of recoverable magnetic nanocatalysts or copper catalysts for efficient synthesis of pyridine derivatives. acs.orgnih.gov |

| Waste Prevention | Multi-step synthesis with purification at each stage, generating significant solvent and solid waste. | Developing one-pot or multicomponent reactions (MCRs) to reduce intermediate workups and waste streams. nih.gov |

Chemical Reactivity and Derivatization of 5 Bromo 6 Chloropicolinic Acid

Exploration of Reaction Mechanisms in the Functionalization of 5-Bromo-6-chloropicolinic Acid

The functionalization of this compound proceeds through several well-established reaction mechanisms. Transformations of the carboxylic acid group, such as esterification and amidation, typically involve the initial activation of the carboxyl group. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with nucleophiles like alcohols or amines.

Reactions involving the pyridine (B92270) ring itself are dominated by two main pathways. Firstly, the electron-deficient nature of the ring, enhanced by the halogen substituents, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org In this mechanism, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the halide is expelled. libretexts.orglibretexts.org Secondly, the carbon-halogen bonds, particularly the carbon-bromine bond, serve as handles for transition metal-catalyzed cross-coupling reactions. eie.gr These reactions, such as the Suzuki-Miyaura coupling, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. libretexts.org

Synthesis and Characterization of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization into esters and amides. These reactions are fundamental in modifying the compound's physical and chemical properties.

A general and effective method for synthesizing these derivatives begins with the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). uark.eduuark.edu The resulting 5-bromo-6-chloropicolinoyl chloride is a highly reactive intermediate that is not usually isolated but is immediately treated with an appropriate alcohol or amine to yield the desired ester or amide. uark.edunih.gov

The synthesis of substituted phenyl esters of picolinic acid derivatives has been reported as a straightforward two-step process. uark.eduuark.edu The initial step involves the formation of the acid chloride by refluxing the parent acid with thionyl chloride. The excess thionyl chloride is then removed under reduced pressure, and the crude acid chloride is reacted directly with a substituted phenol (B47542) in the presence of a base, such as sodium hydroxide (B78521) solution, to produce the target ester. uark.eduuark.edu This method has been used to prepare a series of N-Phenyl-dihalo-nicotinates, and the methodology is directly applicable to the picolinic acid isomer. uark.edu

Table 1: Synthesis of Substituted Phenyl Esters of Dihalopyridine Carboxylic Acids Data derived from the synthesis of analogous 5-Bromo-6-chloronicotinates. uark.edu

| Substituent on Phenol | Product Name | Overall Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chloro | 4-Chlorophenyl 5-bromo-6-chloropicolinate | 81 | 101-102 |

| 3-Chloro | 3-Chlorophenyl 5-bromo-6-chloropicolinate | 80 | 117-118 |

| 2-Chloro | 2-Chlorophenyl 5-bromo-6-chloropicolinate | 75 | 88-89 |

| 4-Nitro | 4-Nitrophenyl 5-bromo-6-chloropicolinate | 85 | 145-146 |

| 3-Nitro | 3-Nitrophenyl 5-bromo-6-chloropicolinate | 78 | 142-143 |

Beyond phenyl esters, other esters such as methyl or ethyl esters can be synthesized. Methyl 5-bromo-6-chloropicolinate is a known derivative. nih.gov These are typically formed by reacting the acid chloride with the corresponding simple alcohol (methanol or ethanol). Alternatively, direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, though this method can be less efficient for electron-deficient substrates.

Amidation reactions follow a similar pathway. The reaction of 5-bromo-6-chloropicolinoyl chloride with primary or secondary amines yields the corresponding N-substituted amides. This reaction is generally rapid and high-yielding. Modern synthetic methods also allow for the direct coupling of the carboxylic acid with amines using various coupling reagents, which avoids the need to first prepare the acid chloride. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway uncommon for typical benzene (B151609) derivatives unless they are activated with strong electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged Meisenheimer intermediate, which is stabilized by resonance. libretexts.org Subsequent elimination of a halide ion restores the aromaticity of the ring. libretexts.org

In this compound, both the C5 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. The negative charge of the Meisenheimer complex can be delocalized onto the electronegative atoms of these groups, stabilizing the intermediate. libretexts.org The regioselectivity of the substitution—whether the bromine at C5 or the chlorine at C6 is replaced—depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the carbon-halogen bonds. The position ortho to the ring nitrogen (C6) is often particularly activated, though the relative leaving group ability of bromide versus chloride also plays a crucial role.

Metal-Mediated Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsciengine.com this compound is an excellent substrate for these reactions due to its two carbon-halogen bonds, which can participate in catalytic cycles with metals like palladium. eie.gr

These reactions enable the introduction of a wide variety of substituents, such as alkyl, alkenyl, and aryl groups, onto the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds often allows for selective, stepwise functionalization of the molecule.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orgharvard.edu This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgyonedalabs.com A key aspect of the Suzuki reaction is the relative reactivity of different halides, which generally follows the order: I > Br > OTf >> Cl. libretexts.org

This reactivity trend has significant implications for the functionalization of this compound. The carbon-bromine bond at the C5 position is substantially more reactive towards the oxidative addition step in the palladium catalytic cycle than the carbon-chlorine bond at the C6 position. libretexts.orgorganic-chemistry.org Consequently, Suzuki-Miyaura coupling reactions on this substrate can be performed with high selectivity, allowing for the substitution of the bromine atom while leaving the chlorine atom untouched. This selective reactivity makes this compound a valuable building block for the synthesis of more complex, selectively functionalized pyridine derivatives.

Table 2: Regioselective Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product |

|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-6-chloropicolinic acid |

| This compound | Vinylboronic acid (R-CH=CH-B(OH)₂) | Pd Catalyst, Base | 5-(Alkenyl)-6-chloropicolinic acid |

Other Cross-Coupling Strategies

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the bromine and chlorine atoms on the picolinic acid ring can participate in a range of other cross-coupling strategies. These alternative methods provide access to a diverse array of functionalized derivatives.

One such strategy is the Ullmann coupling reaction , which is a well-established method for forming carbon-carbon and carbon-heteroatom bonds, typically using a copper catalyst. nih.gov While direct examples involving this compound are not extensively documented in publicly available literature, the principles of the Ullmann reaction are applicable. For instance, the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst can lead to the formation of N-aryl, O-aryl, and S-aryl products, respectively. nih.govorganic-chemistry.org In the context of this compound, this could involve the coupling of the bromo- or chloro-substituent with various nucleophiles. The choice of reaction conditions, including the copper source, ligand, base, and solvent, is crucial for achieving high yields and selectivity. researchgate.net

Another powerful cross-coupling method is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating carbon-carbon bonds. organic-chemistry.org For a molecule like this compound, a Kumada coupling could be envisioned to introduce alkyl, vinyl, or aryl groups at the 5- or 6-position by reacting it with the corresponding Grignard reagent. The reactivity of the two halogen atoms can be different, potentially allowing for selective coupling at one site over the other.

Furthermore, the synthesis of bipyridine derivatives from halogenated pyridines is a well-explored area that showcases the utility of various cross-coupling reactions. mdpi.compreprints.orgresearchgate.net Stille and Negishi couplings, for example, are employed to synthesize bipyridines by coupling a bromopyridine with an organotin or organozinc reagent, respectively. mdpi.com These methodologies could be adapted to synthesize novel bipyridine structures starting from this compound, which could then serve as ligands for metal complexes.

A summary of potential cross-coupling partners for these reactions is presented in the interactive table below.

| Cross-Coupling Reaction | Reagent Type | Potential Product | Catalyst |

| Ullmann Coupling | Amines, Alcohols, Thiols | N-Aryl, O-Aryl, S-Aryl derivatives | Copper |

| Kumada Coupling | Grignard Reagents (R-MgX) | Alkyl, Vinyl, Aryl substituted derivatives | Nickel or Palladium |

| Stille Coupling | Organostannanes (R-SnR'3) | Aryl or Vinyl substituted derivatives | Palladium |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Aryl or Vinyl substituted derivatives | Palladium or Nickel |

Chelation Chemistry and Metal Ion Complexation with this compound Derivatives

The derivatives of this compound, particularly those where the halogen atoms have been replaced by other functional groups, are expected to exhibit interesting chelation properties. The picolinic acid moiety itself is a well-known bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. researchgate.net

The introduction of substituents at the 5- and 6-positions can significantly influence the coordination chemistry of the resulting picolinic acid derivative. For example, if the bromine or chlorine atom is substituted with an amino group, the resulting aminopicolinic acid derivative can act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the carboxylate oxygen, and the amino nitrogen. This can lead to the formation of stable, well-defined metal complexes with specific geometries.

The nature of the substituent at the 5- and 6-positions will affect the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bonds. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, potentially leading to stronger coordination to metal ions. Conversely, electron-withdrawing groups might weaken the coordination.

While specific studies on the metal ion complexation of derivatives of this compound are not widely reported, the vast body of research on the coordination chemistry of substituted picolinic acids provides a strong basis for predicting their behavior. mdpi.com The table below illustrates the potential coordination modes of some hypothetical derivatives.

| Derivative of this compound | Potential Coordination Mode | Donor Atoms |

| 5-Amino-6-chloropicolinic acid | Tridentate | N(pyridine), O(carboxylate), N(amino) |

| 6-Hydroxy-5-bromopicolinic acid | Bidentate or Tridentate | N(pyridine), O(carboxylate), O(hydroxyl) |

| 5,6-Diaminopicolinic acid | Tridentate | N(pyridine), O(carboxylate), N(amino) |

The study of such metal complexes is of interest due to their potential applications in areas such as catalysis, materials science, and medicinal chemistry. The specific stereochemistry and electronic properties of the complexes will be determined by the nature of the metal ion and the substituents on the picolinic acid ligand.

Spectroscopic and Structural Characterization of 5 Bromo 6 Chloropicolinic Acid and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural features of newly synthesized or isolated picolinic acid derivatives. Each technique offers unique information about the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of picolinic acid derivatives. researchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, influenced by the electronic effects of substituents like halogens and the carboxylic acid group.

For 5-bromo-6-chloropicolinic acid, the pyridine (B92270) ring contains two aromatic protons. Their expected chemical shifts in the ¹H NMR spectrum are governed by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the two halogen atoms. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). Similarly, H-4 would appear as a doublet, coupled to H-3. The significant deshielding from the adjacent bromine atom at position 5 and chlorine atom at position 6 would shift these signals downfield compared to unsubstituted picolinic acid. chemicalbook.commdpi.com

The ¹³C NMR spectrum would show six distinct signals for the pyridine ring carbons and one for the carboxyl carbon. The carbons directly bonded to the electronegative nitrogen (C-2, C-6), chlorine (C-6), and bromine (C-5) atoms are expected to be significantly deshielded and appear at higher chemical shifts. researchgate.net The precise assignment can be confirmed using two-dimensional NMR techniques. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-3 | 8.0 - 8.3 | Doublet, deshielded by adjacent carboxyl group and ring nitrogen. |

| ¹H | H-4 | 7.8 - 8.1 | Doublet, influenced by adjacent bromine atom. |

| ¹³C | C-2 | 148 - 152 | Attached to nitrogen and carboxylic acid. |

| ¹³C | C-3 | 140 - 144 | Influenced by adjacent C-2 and C-4. |

| ¹³C | C-4 | 128 - 132 | Attached to hydrogen. |

| ¹³C | C-5 | 120 - 125 | Attached to bromine. |

| ¹³C | C-6 | 152 - 156 | Attached to nitrogen and chlorine. |

| ¹³C | -COOH | 163 - 167 | Carboxylic acid carbon. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. elixirpublishers.com For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the carboxylic acid and the substituted pyridine ring.

Key expected vibrations include a broad O-H stretching band from the carboxylic acid dimer, typically found in the 2500–3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally between 1690 and 1750 cm⁻¹. nih.gov The pyridine ring itself exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400–1625 cm⁻¹ region. elixirpublishers.com The presence of the halogen substituents is indicated by C-Cl and C-Br stretching absorptions, which appear in the lower frequency "fingerprint" region of the spectrum, typically between 550 and 850 cm⁻¹ for C-Cl and even lower for C-Br. elixirpublishers.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C=O stretch | Carboxylic Acid | 1690 - 1750 | Strong |

| C=C / C=N stretches | Pyridine Ring | 1400 - 1625 | Medium to Strong |

| C-H in-plane bend | Aromatic Ring | 1000 - 1300 | Medium |

| C-Cl stretch | Chloro-substituent | 700 - 850 | Medium to Strong |

| C-Br stretch | Bromo-substituent | 550 - 650 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. miamioh.edu For this compound (C₆H₃BrClNO₂), the calculated monoisotopic mass is 234.90357 Da. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.uklibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺). The base peak is the M⁺ ion containing ⁷⁹Br and ³⁵Cl. A prominent M+2 peak, arising from ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, will be observed with a high relative intensity. A smaller M+4 peak, from the ion containing ⁸¹Br and ³⁷Cl, will also be present. chemguide.co.uklibretexts.org

Common fragmentation pathways for picolinic acids involve the initial loss of radicals or neutral molecules from the parent ion. For this compound, characteristic fragmentation would include the loss of the carboxyl group (•COOH, 45 Da) or hydroxyl radical (•OH, 17 Da). libretexts.org Subsequent fragmentation could involve the loss of the halogen atoms (•Br or •Cl) or carbon monoxide (CO). miamioh.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Isotopic Pattern |

| [M]⁺ | Molecular Ion | 235 | Complex M, M+2, M+4 pattern |

| [M-OH]⁺ | Loss of hydroxyl radical | 218 | Retains Br and Cl pattern |

| [M-COOH]⁺ | Loss of carboxyl radical | 190 | Retains Br and Cl pattern |

| [M-Cl]⁺ | Loss of chlorine radical | 200 | Shows only Br pattern (M', M'+2) |

| [M-Br]⁺ | Loss of bromine radical | 156 | Shows only Cl pattern (M', M'+2) |

X-ray Crystallography Studies of Picolinic Acid Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates, bond lengths, and bond angles. nih.gov While the specific crystal structure of this compound is not publicly available, analysis of closely related picolinic acid derivatives provides significant insight into its likely solid-state conformation and packing. researchgate.net

Picolinic acid and its derivatives commonly exhibit extensive intermolecular interactions that dictate their crystal packing. acs.org The most prominent interaction is typically strong hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This interaction often leads to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. iucr.orgiucr.org

The primary source of conformational flexibility in picolinic acid derivatives is the rotation around the C2-C(carboxyl) single bond, which determines the orientation of the carboxylic acid group relative to the pyridine ring. In many crystal structures, the carboxyl group is found to be nearly co-planar with the aromatic ring to maximize conjugation. researchgate.net

The nature and position of substituents have a profound effect on the solid-state structure. Bulky substituents, such as bromine and chlorine at the 5- and 6-positions, can introduce steric hindrance that influences both the preferred conformation of the carboxylic acid group and the efficiency of crystal packing. These steric effects, combined with the electronic changes and potential for halogen bonding, can lead to different packing motifs and crystal symmetries compared to the parent picolinic acid molecule. mdpi.comresearchgate.net The interplay between hydrogen bonding, π-stacking, and halogen bonding ultimately determines the final, most stable three-dimensional arrangement in the crystal.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, offering deep insights into the structural, electronic, and interactive properties of molecules. For this compound, these in silico techniques provide a theoretical framework to understand its behavior at a molecular level, complementing experimental data. These computational approaches are particularly valuable for predicting molecular properties and guiding the design of new functional molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics such as molecular orbitals.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the electronegative bromine, chlorine, and oxygen atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms and parts of the pyridine ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions.

Illustrative Data Table of Calculated Electronic Properties for a Substituted Picolinic Acid Analog (Hypothetical Data)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations for a molecule structurally similar to this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and materials science for understanding and predicting how a molecule like this compound might interact with a biological target or another chemical species. ijcce.ac.ir

In a typical molecular docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each. nih.gov This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. ijcce.ac.ir

Illustrative Data Table of Molecular Docking Results for a Picolinic Acid Derivative with a Target Protein (Hypothetical Data)

| Parameter | Value |

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | Arg120, Ser245, Tyr300 |

| Type of Interactions | Hydrogen bonding, Hydrophobic interactions |

Note: This table presents hypothetical data to exemplify the output of a molecular docking simulation for a compound analogous to this compound.

Pharmacological and Biological Research Applications of 5 Bromo 6 Chloropicolinic Acid Derivatives

Investigation of Biological Activities of Picolinic Acid Scaffolds

The inherent biological activity of picolinic acid, a catabolite of the amino acid tryptophan, has prompted extensive research into its derivatives. wikipedia.org These derivatives have demonstrated a wide range of effects, including anticancer, antileishmanial, and antimicrobial activities. The functionalization of the picolinic acid core, particularly with halogen substituents, has been a key strategy in modulating potency and selectivity.

Anticancer Activity and Apoptosis Induction Mechanisms

Picolinic acid and its related compounds have been identified as potent inducers of apoptosis in various human cancer cell lines. nih.govnih.gov Research has shown that derivatives of the picolinic acid scaffold can exert significant antitumor effects through various mechanisms.

One study synthesized a novel series of picolinic acid derivatives and evaluated their anticancer activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. pensoft.netresearchgate.net A lead compound from this series demonstrated selective cytotoxicity against A549 cells, with an IC50 value of 99.93 µM, while showing no effect on MCF-7 or normal cells. pensoft.netresearchgate.net The mechanism of cell death was identified as apoptosis, confirmed by the observation of fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.netresearchgate.net This apoptotic pathway was linked to endoplasmic reticulum (ER) stress, indicating a mechanism of action that could potentially overcome chemoresistance associated with other pathways. pensoft.netresearchgate.net

Further studies have reinforced the apoptosis-inducing capabilities of the picolinic acid structure. Picolinic acid itself was found to strongly induce apoptosis in human acute myelomonocytic leukemia (HL-60) cells, with effects starting within four hours of treatment. nih.gov This activity was also observed in human chronic myelogenous leukemia (K562) and human cervical carcinoma (HeLa) cells, but not in quiescent normal human lymphocytes, suggesting a degree of selectivity for cancer cells. nih.gov The process was dependent on caspases, as a wide-spectrum caspase inhibitor completely blocked the induced DNA fragmentation. nih.gov

While direct studies on 5-bromo-6-chloropicolinic acid are not widely available, research on related halogenated scaffolds, such as 6-bromoquinazolines, has shown that the presence of a halogen atom can significantly enhance anticancer effects. nih.govnih.gov For instance, a series of 6-bromoquinazoline (B49647) derivatives exhibited potent cytotoxic activity against MCF-7 and SW480 cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range (0.53-1.95 µM), stronger than the standard drug cisplatin. nih.gov These findings underscore the importance of halogenation in designing potent anticancer agents based on heterocyclic scaffolds.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Picolinic Acid Derivative 5 | A549 (Lung Cancer) | 99.93 µM | pensoft.netresearchgate.net |

| 6-Bromoquinazoline Derivative 5b | MCF-7 (Breast Cancer) | 0.53 µM | nih.gov |

| 6-Bromoquinazoline Derivative 5b | SW480 (Colon Cancer) | 1.95 µM | nih.gov |

| 6-Bromo-4(3H)-one Derivative 8a | MCF-7 (Breast Cancer) | 15.85 µM | nih.gov |

| 6-Bromo-4(3H)-one Derivative 8a | SW480 (Colon Cancer) | 17.85 µM | nih.gov |

Antileishmanial Activity and Metal Cation Sequestration

Picolinic acid is a well-established bidentate chelating agent, capable of binding to metal ions like chromium, zinc, manganese, copper, and iron through its pyridine (B92270) nitrogen and carboxylate oxygen atoms. wikipedia.org This ability to sequester metal cations is crucial for many biological processes and can be exploited for therapeutic purposes. The chelation of essential metal ions can disrupt metalloenzyme function in pathogens, forming a basis for antimicrobial and antiparasitic activity. Studies have shown that picolinic acid can influence the transport of divalent metal ions across lipid membranes, an unselective chelating property that can alter the availability of these ions. nih.gov

The development of drugs for leishmaniasis, a parasitic disease, has involved exploring heterocyclic scaffolds like quinolines, which are structurally related to picolinic acid. nih.govmdpi.com Research on synthetic 2-arylquinoline analogs has demonstrated their potential as antileishmanial agents against Leishmania (V.) panamensis. nih.gov Similarly, novel 3-substituted quinolines have shown potent activity against Leishmania chagasi. nih.gov The structure-activity relationship studies in these quinoline (B57606) derivatives revealed that specific substitutions are critical for their antiparasitic effect. For example, replacing a chlorine atom with a hydroxyl group on the quinoline ring led to a 19-fold increase in antileishmanial activity, highlighting that modifications analogous to the substitutions on this compound can dramatically impact biological efficacy. nih.gov Although direct testing of this compound derivatives against Leishmania is not documented in the available literature, the proven activity of related halogenated heterocyclic compounds suggests this would be a viable area for future investigation.

Antimicrobial Activity and Structure-Activity Relationships

The search for new antibiotics to combat rising antimicrobial resistance is a global health priority. Picolinic acid derivatives, specifically picolinamides, have emerged as a promising class of antibacterials. nih.gov A key aspect of their development is understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule influences its biological activity.

Extensive SAR studies on a series of 108 picolinamide (B142947) analogues revealed that the positioning of substituents on the pyridine ring is critical for both potency and selectivity. nih.gov One of the most significant findings was that a 2,4-substitution pattern on the picolinamide scaffold conferred exquisite selectivity for Clostridioides difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By simply repositioning a nitrogen atom to create a constitutional isomer, researchers achieved a 1024-fold increase in selectivity for C. difficile. nih.gov

Halogenation is another key strategy in modifying antimicrobial activity. Studies on 8-hydroxyquinoline, a related heterocyclic structure, have shown that adding halogen atoms can significantly enhance activity against Gram-negative bacteria compared to the parent compound. nih.govnih.govelsevierpure.com For instance, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against these challenging pathogens. nih.govnih.gov These findings demonstrate that the bromo- and chloro-substituents present in this compound are features known to be important for modulating antimicrobial properties in similar heterocyclic scaffolds. Metal complexes of picolinic acid have also demonstrated broad-spectrum antibacterial activity against various food-borne pathogens, indicating another mechanism through which these compounds can exert antimicrobial effects. scihub.org

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Picolinamide 87 | C. difficile | 0.125 µg/mL | nih.gov |

| Picolinamide 87 | MRSA | 128 µg/mL | nih.gov |

| Nitroxoline (an 8-HQ derivative) | Aeromonas hydrophila | 5.26 µM | nih.govnih.gov |

| Cloxyquin (5-chloro-8HQ) | Listeria monocytogenes | 5.57 µM | nih.govnih.gov |

| Zinc Picolinate (B1231196) | Bacillus subtilis | 0.5 mg/mL | scihub.org |

Role of this compound Derivatives in Drug Discovery

The structural features of this compound make it an attractive starting point or intermediate scaffold for the synthesis of more complex molecules in drug discovery. The pyridine ring is a common feature in many approved drugs, and the carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of various functional groups to explore interactions with biological targets.

Design and Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. nih.govnih.gov The design of potent and selective kinase inhibitors is a central goal of modern medicinal chemistry. Heterocyclic systems, including those based on pyridine, are frequently used as core scaffolds for these inhibitors. nih.govsoci.org

Derivatives of picolinamide have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. nih.gov In one study, two series of picolinamide derivatives were synthesized and evaluated, with several compounds showing potent inhibitory activity against VEGFR-2, with IC50 values as low as 27 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 180 nM). nih.gov These potent compounds also demonstrated significant cell death in various resistant human cancer cell lines. nih.gov Molecular docking studies confirmed that these derivatives could effectively bind to the critical DFG motif in the kinase's active site. nih.gov While a direct synthesis from this compound was not described, its structure represents a suitable starting scaffold for creating libraries of potential kinase inhibitors for screening and optimization.

Development of Cannabinoid Receptor Agonists

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that play roles in pain, inflammation, and various central nervous system functions. nih.govnih.gov The development of selective agonists for these receptors is an active area of research. While there is no direct evidence in the reviewed literature linking picolinic acid derivatives to cannabinoid receptor activity, research into other nitrogen-containing heterocyclic scaffolds provides a template for how such molecules could be designed.

For example, a recent study described the synthesis and evaluation of a novel series of N-aryl-2-pyridone-3-carboxamide derivatives as CB2 receptor agonists. mdpi.com Pyridone is a structural relative of the pyridine core in picolinic acid. The most promising compound from this series exhibited an EC50 of 112 nM, a potency similar to endogenous cannabinoid agonists. mdpi.com This demonstrates that pyridine-based scaffolds can be successfully utilized to create potent modulators of the cannabinoid system. The development of this compound derivatives as cannabinoid receptor agonists remains an unexplored but potentially fruitful area for future drug discovery efforts.

Prodrug Strategies and Bioconjugation Techniques

There is no specific information available in the reviewed literature regarding the development of prodrugs or the use of bioconjugation techniques for derivatives of this compound.

In principle, the carboxylic acid group of this compound could be chemically modified to create prodrugs with improved properties, such as enhanced solubility or targeted delivery. Common prodrug strategies for carboxylic acids involve esterification to increase lipophilicity and cell membrane permeability. These esters can be designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action.

Bioconjugation involves linking a pharmacologically active molecule to another chemical moiety, such as a peptide, antibody, or polymer, to enhance its therapeutic properties. For a compound like this compound, its carboxylic acid handle could potentially be used for conjugation to targeting ligands that recognize specific receptors on cancer cells, for example. This would be a theoretical approach to increase the compound's selectivity and reduce off-target effects. However, no such bioconjugates of this compound have been described in the available scientific literature.

Agricultural and Material Science Applications of 5 Bromo 6 Chloropicolinic Acid Derivatives

Herbicidal and Fungicidal Potential of Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids represent a prominent class of compounds in the agrochemical industry, renowned for their potent herbicidal and fungicidal properties. These compounds often function by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The specific biological activity of these molecules can be finely tuned by altering the substituents on the pyridine ring.

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the picolinic acid backbone can significantly influence the compound's efficacy and spectrum of activity. For instance, various 6-aryl-4-aminopicolinates and their derivatives have been identified as potent herbicides with a broad spectrum of weed control. Patents have been filed for numerous picolinic acid derivatives, highlighting their importance in the development of new crop protection agents.

In the realm of fungicides, pyridine carboxamide derivatives have been a focus of research. These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to their demise. The strategic modification of the pyridine ring and the amide moiety has led to the discovery of novel antifungal agents.

Applications in Agrochemical Development

5-Bromo-6-chloropicolinic acid is a key building block for the synthesis of novel agrochemicals. Its reactive carboxylic acid group and the halogenated pyridine ring provide multiple sites for chemical modification, enabling the creation of a library of derivatives for biological screening.

Research into novel picolinic acid-based herbicides has shown that modifications at the 6-position of the pyridine ring can lead to compounds with significant herbicidal activity. For example, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has yielded compounds with potent herbicidal effects against a range of weeds. While not directly starting from this compound, these studies underscore the importance of halogenated and substituted picolinic acids in creating effective herbicides. The bromo and chloro substituents on the 5- and 6-positions of the target compound provide a strategic starting point for further chemical exploration and the development of new active ingredients.

In the development of fungicides, nicotinamide (B372718) derivatives, which can be synthesized from the corresponding nicotinic acids (isomers of picolinic acids), have shown promise. One study focused on the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, with some compounds exhibiting excellent fungicidal activities. The presence of chloro substituents on the pyridine ring was found to be beneficial for the fungicidal activity. This suggests that derivatives of this compound could also yield potent fungicides.

The following table summarizes the herbicidal activity of some novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, demonstrating the potential of this class of compounds.

| Compound | Test Species | Application Rate (g/ha) | Injury (%) |

| V-8 | Abutilon theophrasti | 300 | 90 |

| V-8 | Amaranthus retroflexus | 300 | 95 |

| V-8 | Chenopodium album | 300 | 85 |

| Picloram (Control) | Abutilon theophrasti | 300 | 80 |

| Picloram (Control) | Amaranthus retroflexus | 300 | 85 |

| Picloram (Control) | Chenopodium album | 300 | 80 |

The data indicates that derivative V-8 exhibits superior or comparable post-emergence herbicidal activity against several broadleaf weeds compared to the commercial herbicide Picloram.

Similarly, the fungicidal activity of novel carboxylic acid amides highlights the potential of this chemical class.

| Compound | Fungus | EC50 (µg/mL) |

| 3c | Pythium aphanidermatum | 16.75 |

| 3c | Rhizoctonia solani | 19.19 |

| Boscalid (Control) | Pythium aphanidermatum | 10.68 |

| Boscalid (Control) | Rhizoctonia solani | 14.47 |

Compound 3c, a novel aromatic carboxylic acid amide, displays significant fungicidal activity against Pythium aphanidermatum and Rhizoctonia solani, comparable to the commercial fungicide Boscalid.

Advanced Materials Incorporating this compound Moieties

The incorporation of halogenated pyridine structures into advanced materials is an area of scientific interest due to the unique electronic and structural properties these moieties can impart. The presence of bromine and chlorine atoms, as in this compound, can influence properties such as polymer stability, flame retardancy, and electronic behavior.

However, based on the currently available scientific literature, there is limited specific research on the direct application of this compound or its immediate derivatives in the synthesis of advanced materials like functional polymers or electronic materials. While the synthesis of various picolinic acid derivatives for applications in catalysis and materials science is an active area of research, the focus has not been specifically on this compound. The potential for using this compound as a monomer or a modifying agent in polymer chemistry remains an area for future exploration.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Halogenated Picolinic Acids

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around 5-Bromo-6-chloropicolinic acid. Traditional methods for creating halogenated pyridines often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity. rsc.org Modern research is focused on overcoming these limitations through novel methodologies that offer greater precision, efficiency, and functional group tolerance.

One promising area is the development of transition-metal-free reactions, such as the decarboxylative halogenation of 2-picolinic acids. rsc.org This approach uses inexpensive and readily available reagents to afford 2-halogen-substituted pyridines in high yields. rsc.org Such methods are operationally simple and can tolerate a wide variety of functional groups, making them highly valuable for generating diverse libraries of picolinic acid derivatives for screening. rsc.org Further research will likely focus on expanding the repertoire of these reactions, including late-stage functionalization techniques that allow for the introduction of bromine and chlorine atoms into complex molecules with high selectivity.

Key advancements in synthetic strategies are summarized below:

| Synthetic Strategy | Description | Advantages | Potential Application for this compound |

| Transition-Metal-Free Decarboxylative Halogenation | A method that utilizes dihalomethanes as a halogen source and oxygen as an oxidant to convert 2-picolinic acids into 2-halogen-substituted pyridines without the need for a metal catalyst. rsc.org | Cost-effective, operationally simple, high functional-group tolerance, avoids toxic heavy metals. rsc.org | Efficient synthesis of the core scaffold and its analogues with varied substitution patterns. |

| Copper-Catalyzed C-N Cross-Coupling | The use of newly designed bifunctional ligands to facilitate the coupling of aryl halides with amines in aqueous environments, which is a more sustainable approach. acs.org | Environmentally friendly (aqueous conditions), broad substrate scope, high efficiency. acs.org | Creation of novel amide derivatives by coupling the carboxylic acid group with various amines. |

| C4-Halogenation of Iminosydnones | A method for selective halogenation at the C4 position of sydnone (B8496669) imine scaffolds using reagents like N-bromosuccinimide (NBS). mdpi.com | Provides a route to functionalize specific positions on heterocyclic rings under mild conditions. mdpi.com | Could be adapted for selective halogenation in the synthesis of complex heterocyclic systems containing the picolinic acid motif. |

| Multi-component Reactions | Tandem reactions that combine several steps into a single operation, such as the Knoevenagel/Michael/cyclization/anomeric-based oxidation sequence for synthesizing picolinate (B1231196) derivatives. researchgate.net | High atom economy, reduced waste, shorter reaction times, and access to complex structures from simple starting materials. researchgate.net | Rapid generation of a library of diverse derivatives for high-throughput screening. |

Future work will likely involve the use of flow chemistry and automated synthesis platforms to accelerate the production and purification of these compounds, enabling faster cycles of design, synthesis, and testing.

Structure-Based Drug Design and Target Validation

Structure-based drug design (SBDD) is a powerful paradigm for developing potent and selective inhibitors. This approach relies on the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and specificity. Picolinic acid and its derivatives are known to be versatile ligands capable of forming stable complexes with various metal ions and interacting with biological macromolecules. researchgate.netnih.gov

The future of SBDD for compounds like this compound will involve:

Target Identification: Identifying novel and biologically validated targets. Picolinic acid derivatives have shown promise as inhibitors of enzymes like metallo-β-lactamases (MBLs), which are involved in antibiotic resistance. nih.gov

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of these targets in complex with this compound or its analogues. researchgate.netnih.gov This provides precise information about the binding mode and key molecular interactions.

Iterative Design: Leveraging the structural information to iteratively modify the compound to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov The bromine and chlorine substituents on the pyridine (B92270) ring offer vectors for modification to probe interactions within a target's binding pocket.

Target validation is a critical and complementary process to ensure that modulating the identified target will have the desired therapeutic effect. nih.gov Genetic methods, such as gene knockout or knockdown (e.g., using CRISPR or RNAi technologies), are considered the gold standard for validating a target's role in a disease pathway. nih.gov Chemical validation, using a potent and selective small molecule probe, can also be employed to interrogate the biological function of a target in cellular or animal models. nih.gov

Chemoinformatics and High-Throughput Screening of this compound Libraries

To explore the therapeutic potential of this compound, large libraries of its derivatives must be synthesized and tested. High-throughput screening (HTS) allows for the rapid, automated testing of thousands to millions of compounds against a specific biological target. nih.govucsf.edu

The process typically involves:

Assay Development: Creating a robust and miniaturized biological assay suitable for automation. ucsf.edu This could be, for example, an enzyme inhibition assay or a cell-based assay measuring a specific phenotype.

Library Synthesis: Utilizing the novel synthetic methodologies described earlier to generate a chemically diverse library based on the this compound scaffold.

Automated Screening: Using robotic systems to perform the assay on the entire compound library in a 96, 384, or even 1536-well plate format. nih.govnih.gov

Hit Identification: Identifying compounds ("hits") that show significant activity in the assay.

Chemoinformatics plays a crucial role in managing and analyzing the vast datasets generated from HTS. pnrjournal.com It involves the use of computational tools to:

Analyze Structure-Activity Relationships (SAR): By comparing the chemical structures of active and inactive compounds, researchers can identify the key molecular features required for biological activity. ucsf.edu

Predictive Modeling: Building computational models (e.g., Quantitative Structure-Activity Relationship, QSAR) to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Library Design: Ensuring the chemical diversity of the screening library to maximize the chances of finding novel hits.

The integration of automated synthesis, HTS, and chemoinformatics creates a powerful engine for accelerating the discovery of new drug candidates from the this compound class. nih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As potential therapeutic agents are developed, robust analytical methods are required to detect and quantify them in complex biological and environmental matrices. cdc.gov For a compound like this compound, this is crucial for pharmacokinetic studies, environmental monitoring, and understanding its metabolic fate.

Future research will leverage highly sensitive and specific analytical techniques for trace analysis . While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods, modern advancements offer significantly lower detection limits. cdc.govnih.gov

| Technique | Description | Application for this compound |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique capable of detecting metals and some non-metals at ultra-trace levels (parts-per-trillion). researchgate.netazolifesciences.com | While not directly for the parent compound, it is invaluable for studies involving metal complexes of picolinic acid derivatives. researchgate.net |

| High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Offers superior separation and specific detection, enabling the identification and quantification of volatile organic compounds in complex mixtures at very low concentrations. cdc.gov | Analysis in biological fluids (blood, urine) and environmental samples. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | The method of choice for quantifying the parent compound and its metabolites in biological samples for pharmacokinetic and metabolism studies. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | An emerging technique particularly useful for analyzing charged and polar compounds, such as acidic metabolites, from very small sample volumes. d-nb.info | Profiling of acidic metabolites in cell lysates after treatment with the compound. d-nb.info |

Metabolite profiling , or metabolomics, is the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues. nih.gov By using techniques like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a snapshot of the metabolic state of a system. When a biological system is perturbed by a compound like this compound, its metabolic profile changes. Analyzing these changes can help to identify the compound's metabolites, understand its mechanism of action, and discover potential biomarkers of efficacy or toxicity. nih.gov

Computational Drug Discovery and In Silico Screening

Computational drug discovery, or in silico screening, uses computer modeling and simulation to predict the interaction between a small molecule and a biological target. mdpi.comnih.gov This approach significantly reduces the time and cost associated with early-stage drug discovery by prioritizing which compounds to synthesize and test experimentally. nih.gov

For this compound, key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. mdpi.com It can be used to screen large virtual libraries of this compound derivatives against the 3D structure of a protein target to identify potential binders.

Virtual Screening: The process of using computational methods to search large libraries of virtual compounds for molecules with desired properties. rsc.org This can be structure-based (using docking) or ligand-based (comparing to known active molecules).

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the energetic contributions of different interactions. researchgate.net

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule. mdpi.com This helps in the early identification of compounds that are unlikely to have good drug-like properties, a process known as in silico filtering. researchgate.net

These computational tools allow researchers to generate hypotheses and design more focused experiments, creating a more efficient and rational drug discovery process. nih.gov

Multi-omics Approaches in Elucidating Biological Mechanisms

Understanding the full biological impact of a compound like this compound requires a holistic view that goes beyond a single target or pathway. Multi-omics is an integrative approach that combines data from different "omics" fields to build a comprehensive picture of a biological system's response. quantori.com

The primary omics layers include:

| Omics Field | Molecules Studied | Information Provided |

| Genomics | DNA | Genetic variants, gene presence/absence. |

| Transcriptomics | RNA | Gene expression levels (which genes are turned on or off). mdpi.com |

| Proteomics | Proteins | Protein abundance, modifications, and interactions. mdpi.com |

| Metabolomics | Metabolites | Changes in metabolic pathways and cellular energy state. mdpi.com |

By exposing cells or organisms to this compound and measuring the changes across these different layers, researchers can:

Identify Mechanisms of Action: Correlating changes in gene expression, protein levels, and metabolite concentrations can reveal the pathways and cellular processes affected by the compound. nih.gov

Discover Biomarkers: Find molecular signatures that correlate with the compound's efficacy or toxicity.

Uncover Off-Target Effects: A multi-omics approach can reveal unintended interactions that might not be found through traditional target-based screening. nih.gov

The integration of these large datasets requires sophisticated bioinformatics and machine learning tools to identify meaningful patterns and generate new hypotheses. quantori.commdpi.com This systems-level understanding is critical for advancing drug candidates through preclinical and clinical development.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-6-chloropicolinic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation of picolinic acid derivatives. A common approach is the sequential introduction of bromine and chlorine at positions 5 and 6 of the pyridine ring via electrophilic substitution or transition-metal-catalyzed cross-coupling. For example:

Q. Optimization Parameters :

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps improve halogenation efficiency. |

| Catalyst | Pd(OAc)₂/Ligand | Ligand choice (e.g., PPh₃) reduces side reactions. |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility. |

Q. Key Data :

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

Q. Validation Protocol :

| Technique | Critical Parameters | Expected Outcome |

|---|---|---|

| NMR | Deuterated solvent | No residual peaks from intermediates. |

| HPLC | Column equilibration | Single peak ≥98% area. |

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of this compound in cross-coupling reactions, and how can ligand selection influence catalytic efficiency?

Methodological Answer : The bromine and chlorine substituents enable participation in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Reactivity : Bromine at position 5 is more reactive than chlorine in Pd-catalyzed couplings due to lower bond dissociation energy.

- Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity for mono-substitution, while bidentate ligands (dppf) enhance turnover .

Q. Case Study :

| Reaction Type | Ligand | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Suzuki Coupling | XPhos | 85 | <5% |

| Ullmann Coupling | 1,10-Phen | 72 | 15% (dehalogenation) |

Q. Recommendations :

- Pre-activate the catalyst with ligand to avoid homocoupling.

- Use microwave-assisted conditions (120°C, 30 min) for faster kinetics .

Q. How do researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound across different studies?

Methodological Answer : Contradictions often arise from:

- Impurity Interference : Residual solvents (e.g., DMF) skew melting points. Validate via DSC .

- Reaction Scalability : Pilot-scale syntheses may suffer from inefficient heat transfer, reducing yields.

Q. Resolution Strategies :

| Issue | Diagnostic Tool | Mitigation |

|---|---|---|